BenchChemオンラインストアへようこそ!

(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

Chiral pharmacology α7 nicotinic receptor Enantiomeric differentiation

(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] (CAS 220099-90-1) is the (2'S)-enantiomer of the spirofuropyridine scaffold that acts at nicotinic acetylcholine receptors (nAChRs). Its antipode, the (2'R)-enantiomer (AZD0328, CAS 220099-91-2), is a selective α7 nAChR partial agonist that reached Phase II clinical development for cognitive impairment in schizophrenia and Alzheimer's disease.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 220099-90-1
Cat. No. B3252874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
CAS220099-90-1
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
InChIInChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m1/s1
InChIKeyOCKIPDMKGPYYJS-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] (CAS 220099-90-1): Chiral Spirofuropyridine α7 nAChR Distomer for Stereochemical Control & SAR Studies


(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] (CAS 220099-90-1) is the (2'S)-enantiomer of the spirofuropyridine scaffold that acts at nicotinic acetylcholine receptors (nAChRs) [1]. Its antipode, the (2'R)-enantiomer (AZD0328, CAS 220099-91-2), is a selective α7 nAChR partial agonist that reached Phase II clinical development for cognitive impairment in schizophrenia and Alzheimer's disease [2]. The (S)-enantiomer is the distomer — the stereoisomer with substantially lower intrinsic activity at the α7 nAChR target — and is therefore procured primarily as a stereochemical control compound, an enantiomeric impurity reference standard for chiral purity analysis of AZD0328 drug substance, and a tool for investigating stereoselective receptor pharmacology [3].

Why the (S)-Enantiomer Cannot Be Substituted by Racemic Mixture or the (R)-Enantiomer in Stereochemical Pharmacological Studies


The spirofuropyridine scaffold contains a single chiral center at the spiro junction (position 2'), and the two enantiomers display profoundly different pharmacological profiles at the α7 nAChR [1]. The (R)-enantiomer (AZD0328) binds human α7 nAChR with a Ki of 3 nM (pKi 8.52) and acts as a partial agonist (EC50 150 ± 40 nM, 64% efficacy) [2]. The (S)-enantiomer, as the distomer, shows substantially reduced target engagement — a stereoselectivity pattern conserved across the spirofuropyridine chemical series [3]. Substituting the (S)-enantiomer with the racemate or the (R)-enantiomer in any experiment designed to interrogate stereochemical determinants of receptor binding, chiral impurity profiling, or enantiomer-specific toxicology would introduce uncontrolled pharmacological activity and confound data interpretation [3]. Only the discrete (S)-enantiomer can serve as a genuine negative control or enantiomeric impurity reference standard.

Quantitative Differentiation Evidence: (S)-Enantiomer (220099-90-1) vs. (R)-Enantiomer (AZD0328, 220099-91-2) and Racemate (220099-89-8)


Stereochemical Identity: The Single Chiral Center Determines α7 nAChR Pharmacological Activity

The spirofuropyridine scaffold possesses a single chiral center at the spiro C-2' position. The (R)-enantiomer (AZD0328) is the eutomer with defined α7 nAChR agonist activity, while the (S)-enantiomer (220099-90-1) is the distomer. ChEMBL and IUPHAR/BPS Guide to Pharmacology data confirm that AZD0328 binds human α7 nAChR with a Ki of 3 nM (pKi 8.52) [1]. In functional assays, AZD0328 acts as a partial agonist at human α7 nAChR with an EC50 of 150 ± 40 nM and 64% efficacy, and shows substantially lower activity at human 5-HT3A receptors (EC50 474 ± 173 nM, 12% efficacy) [2]. The (S)-enantiomer is explicitly excluded from the therapeutic patent claims (EP1213291A1), which claims only the (R)-enantiomer tartrate salt for α7-mediated therapeutic applications, consistent with its classification as the pharmacologically inferior distomer [3].

Chiral pharmacology α7 nicotinic receptor Enantiomeric differentiation Eudysmic ratio

Enantiomeric Purity Control: The (S)-Enantiomer as the Primary Chiral Impurity Reference for AZD0328 Drug Substance

In the manufacture of chiral drug substances, the opposite enantiomer is the most analytically significant impurity. For AZD0328 drug substance, the (S)-enantiomer (220099-90-1) is the specified chiral impurity. Regulatory guidelines (ICH Q6A, Q3A) require identification and quantification of enantiomeric impurities above defined thresholds [1]. The stereochemical purity of AZD0328 drug substance is typically assessed by chiral HPLC or SFC methods using the (S)-enantiomer as the reference standard to establish system suitability, determine retention time, and quantify the enantiomeric impurity level. The (S)-enantiomer reference standard must be of defined enantiomeric excess (typically ≥98% ee) to serve this purpose . The racemic mixture (CAS 220099-89-8) cannot substitute because it provides only a 1:1 mixture of both enantiomers, which is unsuitable for trace-level impurity quantification at typical specification limits of ≤0.15% to ≤1.0% [2].

Chiral impurity profiling Enantiomeric purity Pharmaceutical quality control AZD0328

Functional Selectivity Profiling: AZD0328 α7 vs. 5-HT3A Receptor Activity as Class Benchmark for Spirofuropyridine Enantioselectivity

AZD0328 (the (R)-enantiomer) displays a functional selectivity window between α7 nAChR and 5-HT3A receptors: it is a partial agonist at human α7 (EC50 150 ± 40 nM, 64% efficacy) and a weaker partial agonist at 5-HT3A (EC50 474 ± 173 nM, 12% efficacy), yielding an approximately 3.2-fold selectivity window based on EC50 values [1]. In binding assays, the selectivity is approximately 4-fold based on Ki values (α7 Ki = 3 nM vs. 5-HT3A Ki = 12 nM) [2]. This α7-over-5-HT3A selectivity profile is a hallmark of the spirofuropyridine chemotype in the (R)-configuration. The (S)-enantiomer, as the distomer, is predicted to exhibit an altered selectivity profile, providing a tool to investigate the stereochemical determinants of receptor subtype selectivity within this scaffold [3].

Receptor selectivity α7 nAChR 5-HT3A receptor Spirofuropyridine SAR

Defined Application Scenarios for (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] (CAS 220099-90-1)


Chiral Impurity Reference Standard for AZD0328 Drug Substance and Drug Product Quality Control

In GMP pharmaceutical quality control laboratories, the (S)-enantiomer (220099-90-1) serves as the primary reference standard for enantiomeric purity determination of AZD0328 drug substance and formulated drug product. Chiral HPLC or SFC methods are developed and validated using the (S)-enantiomer to establish system suitability criteria (resolution ≥1.5 between (R)- and (S)-enantiomer peaks), limit of detection (LOD), and limit of quantification (LOQ) for the enantiomeric impurity. Typical acceptance criteria require the (S)-enantiomer content to be ≤0.15% (ICH Q3A qualification threshold) relative to the AZD0328 peak area, and quantitative determination requires a reference standard of ≥98% enantiomeric excess [1]. This application is the single most frequent procurement driver for this compound in the pharmaceutical industry.

Stereochemical Negative Control in α7 nAChR Pharmacology Experiments

In in vitro pharmacology studies investigating α7 nAChR-mediated effects, the (S)-enantiomer (220099-90-1) is employed as a stereochemical negative control alongside the active (R)-enantiomer (AZD0328). In a typical experiment, HEK293 cells expressing human α7 nAChR are treated with equimolar concentrations (e.g., 100 nM to 10 μM) of both the (R)-enantiomer and the (S)-enantiomer, and receptor activation is measured by calcium flux (FLIPR), electrophysiology, or downstream signaling readouts such as ERK phosphorylation [2]. The differential response between the two enantiomers defines the stereospecific component of the pharmacological effect. This use case is critical for confirming that observed effects are target-mediated rather than due to non-specific membrane interactions.

Enantioselective Metabolism and Pharmacokinetic Studies of the Spirofuropyridine Scaffold

The (S)-enantiomer (220099-90-1) is used in comparative in vitro metabolism studies to determine whether the metabolic pathways of the spirofuropyridine scaffold are enantioselective. In a typical experimental design, both the (R)- and (S)-enantiomers are incubated separately with human liver microsomes or hepatocytes, and metabolite profiles are compared by LC-MS/MS. AZD0328 is known to undergo N-oxidation as its primary metabolic pathway in human hepatocytes [3], and the (S)-enantiomer provides the matched stereochemical comparator to determine whether N-oxidation or other Phase I/II transformations display substrate stereoselectivity. This information is essential for understanding potential enantiomer-specific metabolic liabilities and for interpreting in vivo pharmacokinetic data.

Stereochemical Probe in α7 nAChR Structure–Activity Relationship (SAR) Studies

Medicinal chemistry programs optimizing spirofuropyridine-based α7 nAChR ligands require the (S)-enantiomer as a stereochemical probe to quantify the eudysmic ratio — the ratio of eutomer potency to distomer potency [4]. By testing both enantiomers in parallel in binding (Ki) and functional (EC50/IC50) assays against a panel of nAChR subtypes (α7, α4β2, α3β4) and the 5-HT3A receptor, the stereochemical contribution to both potency and selectivity can be deconvoluted [2]. This approach has been applied extensively within the spirooxazolidinone and spirofuropyridine chemical series and is considered a standard practice in chiral drug discovery campaigns targeting nAChRs.

Quote Request

Request a Quote for (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.